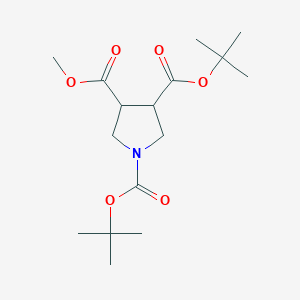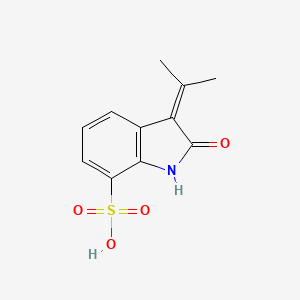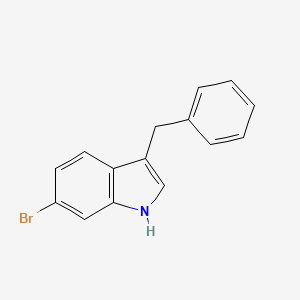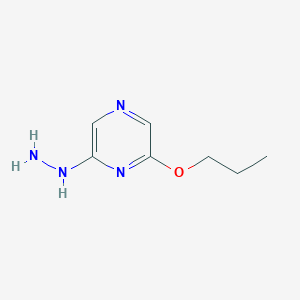
2-(3-(Thien-2-yl)-1H-pyrazol-4-yl)ethan-1-amin
Übersicht
Beschreibung
2-Thiopheneethylamine, a compound with a similar structure, is an aromatic amine. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Synthesis Analysis
While specific synthesis methods for “2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine” are not available, similar compounds like Schiff bases derived from 2-(piperidin-4-yl)ethanamine have been prepared in high yields .Molecular Structure Analysis
The molecular structure of a compound can be deduced by various spectroscopic methods such as 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the refractive index, boiling point, and density of 2-Thiopheneethylamine have been determined .Wissenschaftliche Forschungsanwendungen
Hemmer der Pankreaslipase
Verbindungen, die "2-(3-(Thien-2-yl)-1H-pyrazol-4-yl)ethan-1-amin" ähneln, wurden bei der Synthese von Schiff-Basen verwendet, die als neuartige Hemmer der Pankreaslipase wirken . Diese Hemmer können zur Behandlung von Fettleibigkeit eingesetzt werden.
Antioxidative Aktivität
Diese Verbindungen haben eine gute antioxidative Aktivität gezeigt . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Antibakterielle Aktivität
Die von diesen Verbindungen abgeleiteten Schiff-Basen haben eine antibakterielle Aktivität gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer antibakterieller Wirkstoffe hin.
Molekular-Docking-Untersuchungen
Die Verbindungen wurden in Molekular-Docking-Untersuchungen verwendet . Molekular-Docking ist ein wichtiges Werkzeug in der strukturellen Molekularbiologie und computergestützten Wirkstoffentwicklung.
Elektrochemische Biosensoren
Verbindungen, die "2-(5-Thien-2-yl)-1H-pyrazol-4-yl)ethanamin" ähneln, wurden bei der Entwicklung von leitfähigen Polymer-basierten elektrochemischen Biosensoren verwendet . Diese Biosensoren finden Anwendung in der medizinischen Diagnostik, der Lebensmittelqualitätskontrolle und der Umweltüberwachung.
Glukoseanalyse
Die Verbindungen wurden bei der Entwicklung von Biosensoren zur Glukoseanalyse eingesetzt . Dies hat potenzielle Anwendungen in der Diabetes-Management.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAHVEROBUWVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1464218.png)






![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)
![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)


![1-Methyl-5-{methyl[(5-phenyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B1464239.png)

![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)
